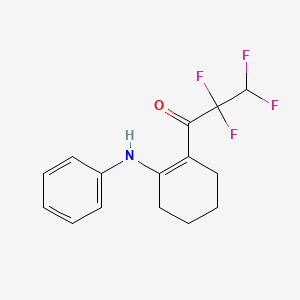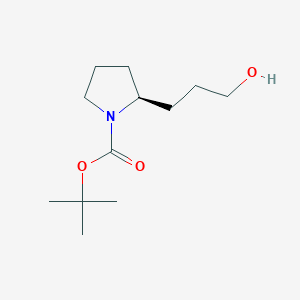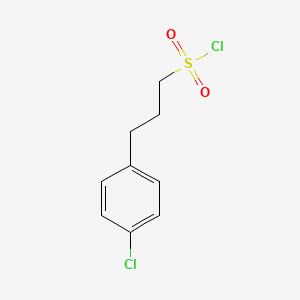![molecular formula C14H14F3NO B3118503 2,2,2-Trifluoro-1-[2-(4-methylanilino)cyclopenten-1-yl]ethanone CAS No. 239478-38-7](/img/structure/B3118503.png)
2,2,2-Trifluoro-1-[2-(4-methylanilino)cyclopenten-1-yl]ethanone
Descripción general
Descripción
2,2,2-Trifluoro-1-[2-(4-methylanilino)cyclopenten-1-yl]ethanone (TFMCE) is an organic compound belonging to the family of trifluoromethylcycloalkanones. It is a versatile compound with numerous scientific applications in the fields of organic chemistry, drug discovery and development, and molecular biology. TFMCE has found its way into the laboratory as a useful reagent for the synthesis of a variety of compounds, and its mechanism of action has been studied extensively since its discovery.
Aplicaciones Científicas De Investigación
- Medicinal Chemistry and Drug Development Anti-Inflammatory Agents: Researchers have explored the anti-inflammatory potential of this compound due to its unique structure. It may inhibit specific pathways involved in inflammation, making it a promising candidate for drug development. Analgesics: The compound’s cyclopentenyl ring and trifluoromethyl group could contribute to analgesic properties. Investigating its effects on pain receptors may lead to novel pain-relieving drugs.
- Organic Synthesis Building Block for Fluorinated Compounds: Chemists use this compound as a building block to introduce trifluoromethyl groups into more complex molecules. These fluorinated derivatives often exhibit enhanced biological activity or improved pharmacokinetics.
- Materials Science Fluorinated Polymers: Incorporating trifluoromethyl groups into polymer chains can enhance material properties such as chemical resistance, thermal stability, and hydrophobicity. Researchers explore these polymers for applications in coatings, membranes, and electronic devices.
- Agrochemicals and Pesticides Herbicides and Fungicides: The trifluoromethyl group can enhance the efficacy of herbicides and fungicides. Scientists investigate derivatives of this compound to develop environmentally friendly crop protection agents.
- Photophysics and Optoelectronics Fluorescent Probes: The cyclopentenyl ring system can serve as a fluorescent probe in biological imaging. Researchers modify this compound to create fluorescent dyes for tracking cellular processes and detecting specific biomolecules. Organic Light-Emitting Diodes (OLEDs): Fluorinated compounds play a crucial role in OLEDs. By incorporating this compound into the design of OLED materials, scientists aim to improve device efficiency and stability.
- Environmental Chemistry Atmospheric Chemistry: Trifluoromethyl compounds are of interest in atmospheric studies due to their potential impact on the ozone layer. Understanding their behavior in the atmosphere helps assess their environmental effects.
Propiedades
IUPAC Name |
2,2,2-trifluoro-1-[2-(4-methylanilino)cyclopenten-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3NO/c1-9-5-7-10(8-6-9)18-12-4-2-3-11(12)13(19)14(15,16)17/h5-8,18H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABAGZEWUVJVUHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C(CCC2)C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trifluoro-1-[2-(4-methylanilino)cyclopenten-1-yl]ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



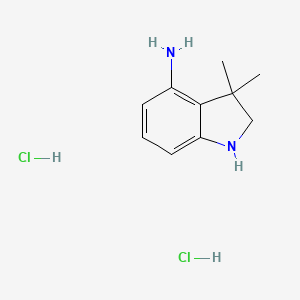


![6-hydroxy-5-[2-(1H-imidazol-1-yl)acetyl]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B3118465.png)
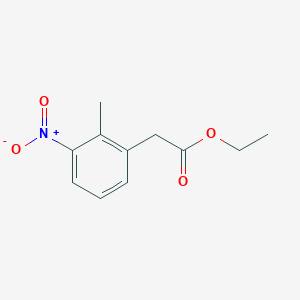
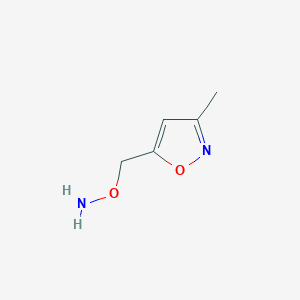
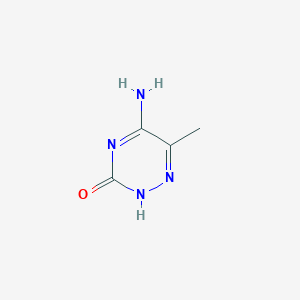
![N-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2,6-difluorobenzenecarboxamide](/img/structure/B3118476.png)
![pseudo-meta-Dibromo[2.2]paracyclophane](/img/structure/B3118485.png)
![7-[7-[9,9-dimethyl-7-(N-(3-methylphenyl)anilino)fluoren-2-yl]-9,9-dimethylfluoren-2-yl]-9,9-dimethyl-N-(3-methylphenyl)-N-phenylfluoren-2-amine](/img/structure/B3118500.png)
